Cas no 41963-98-8 (5-phenoxy-1,2-dihydropyrimidin-2-one)

5-phenoxy-1,2-dihydropyrimidin-2-one 化学的及び物理的性質
名前と識別子
-
- 5-phenoxy-1,2-dihydropyrimidin-2-one
- 2(1H)-Pyrimidinone, 5-phenoxy-
- EN300-1599858
- SCHEMBL11882639
- 2(1H)-Pyrimidinone,5-phenoxy-
- 5-phenoxy-1H-pyrimidin-2-one
- 41963-98-8
- 5-phenoxypyrimidin-2-ol
- TQP1496
- CHEMBL7841
-
- インチ: 1S/C10H8N2O2/c13-10-11-6-9(7-12-10)14-8-4-2-1-3-5-8/h1-7H,(H,11,12,13)
- InChIKey: JRSOGQHYZMXAQE-UHFFFAOYSA-N
- ほほえんだ: C1(=O)NC=C(OC2=CC=CC=C2)C=N1
計算された属性
- せいみつぶんしりょう: 188.058577502g/mol
- どういたいしつりょう: 188.058577502g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 278
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.7Ų
- 疎水性パラメータ計算基準値(XlogP): 1
じっけんとくせい
- 密度みつど: 1.25±0.1 g/cm3(Predicted)
- ゆうかいてん: 180-181 °C(Solv: acetone (67-64-1))
- 酸性度係数(pKa): 7.90±0.10(Predicted)
5-phenoxy-1,2-dihydropyrimidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1599858-5.0g |
5-phenoxy-1,2-dihydropyrimidin-2-one |
41963-98-8 | 95% | 5g |
$1779.0 | 2023-06-04 | |
Enamine | EN300-1599858-0.5g |
5-phenoxy-1,2-dihydropyrimidin-2-one |
41963-98-8 | 95% | 0.5g |
$480.0 | 2023-06-04 | |
Enamine | EN300-1599858-2.5g |
5-phenoxy-1,2-dihydropyrimidin-2-one |
41963-98-8 | 95% | 2.5g |
$1202.0 | 2023-06-04 | |
Enamine | EN300-1663447-2500mg |
5-phenoxy-1,2-dihydropyrimidin-2-one |
41963-98-8 | 95.0% | 2500mg |
$1202.0 | 2023-09-23 | |
Aaron | AR029109-10g |
5-phenoxy-1,2-dihydropyrimidin-2-one |
41963-98-8 | 95% | 10g |
$3653.00 | 2023-12-15 | |
Enamine | EN300-1663447-10000mg |
5-phenoxy-1,2-dihydropyrimidin-2-one |
41963-98-8 | 95.0% | 10000mg |
$2638.0 | 2023-09-23 | |
1PlusChem | 1P0290RX-5g |
5-phenoxy-1,2-dihydropyrimidin-2-one |
41963-98-8 | 95% | 5g |
$2261.00 | 2024-05-02 | |
Aaron | AR029109-100mg |
5-phenoxy-1,2-dihydropyrimidin-2-one |
41963-98-8 | 95% | 100mg |
$303.00 | 2025-02-17 | |
Aaron | AR029109-500mg |
5-phenoxy-1,2-dihydropyrimidin-2-one |
41963-98-8 | 95% | 500mg |
$685.00 | 2025-02-17 | |
Enamine | EN300-1599858-0.25g |
5-phenoxy-1,2-dihydropyrimidin-2-one |
41963-98-8 | 95% | 0.25g |
$289.0 | 2023-06-04 |
5-phenoxy-1,2-dihydropyrimidin-2-one 関連文献
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
10. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
5-phenoxy-1,2-dihydropyrimidin-2-oneに関する追加情報
Introduction to 5-phenoxy-1,2-dihydropyrimidin-2-one (CAS No. 41963-98-8)
5-phenoxy-1,2-dihydropyrimidin-2-one, identified by the Chemical Abstracts Service Number (CAS No.) 41963-98-8, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the dihydropyrimidine class, a structural motif widely recognized for its pharmacological potential. The presence of a phenoxy group at the 5-position introduces unique electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules.
The structural framework of 5-phenoxy-1,2-dihydropyrimidin-2-one consists of a six-membered aromatic ring fused with a pyrimidine core, which is further functionalized by a hydroxyl group at the 2-position and an electron-withdrawing carbonyl group at the 1-position. This arrangement not only enhances the compound's solubility and metabolic stability but also provides multiple sites for chemical modification, enabling the synthesis of derivatives with tailored biological activities.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various therapeutic pathways. 5-phenoxy-1,2-dihydropyrimidin-2-one has emerged as a promising candidate in this domain due to its ability to interact with biological targets in a highly specific manner. Its dihydropyrimidine core is particularly relevant in the design of kinase inhibitors, which play a crucial role in treating cancers and inflammatory diseases.
One of the most compelling aspects of 5-phenoxy-1,2-dihydropyrimidin-2-one is its versatility in medicinal chemistry. Researchers have leveraged its scaffold to develop compounds with potent activity against enzymes such as Janus kinases (JAKs) and tyrosine kinases (TYKs). These kinases are aberrantly activated in numerous diseases, including autoimmune disorders and certain types of cancer. By modulating their activity, compounds derived from 5-phenoxy-1,2-dihydropyrimidin-2-one have shown promise in preclinical studies.
The phenoxy substituent at the 5-position of the molecule contributes significantly to its pharmacological profile. This group not only enhances binding affinity but also influences metabolic pathways, potentially leading to improved bioavailability and reduced toxicity. Additionally, the hydroxyl and carbonyl functionalities provide opportunities for further derivatization, allowing chemists to fine-tune properties such as lipophilicity and polarity.
Recent advancements in computational chemistry have facilitated the rational design of derivatives based on 5-phenoxy-1,2-dihydropyrimidin-2-one. Molecular docking studies have identified key interactions between this compound and target proteins, providing insights into its mechanism of action. These findings have guided the development of more potent and selective inhibitors suitable for clinical trials.
The synthesis of 5-phenoxy-1,2-dihydropyrimidin-2-one typically involves multi-step organic reactions starting from readily available precursors. The process often includes cyclization reactions to form the dihydropyrimidine ring followed by functionalization at the 5-position. Optimization of reaction conditions has led to more efficient synthetic routes, reducing costs and improving yields.
In conclusion,5-phenoxy-1,2-dihydropyrimidin-2-one (CAS No. 41963-98-8) represents a fascinating example of how structural modifications can enhance pharmacological activity. Its role in developing novel therapeutic agents underscores its importance in modern drug discovery. As research continues to uncover new applications for this compound and its derivatives,5-phenoxy-1,2-dihydropyrimidin-2-one is poised to remain at the forefront of medicinal chemistry innovation.
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